
p-Hydroxy Levomilnacipran Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD) in adults . It is the levorotatory enantiomer of milnacipran . It is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .
Synthesis Analysis
Levomilnacipran undergoes desethylation and hydroxylation to generate desethyl levomilnacipran and p-hydroxy-levomilnacipran, respectively . Both oxidative metabolites undergo further conjugation with glucuronide .Molecular Structure Analysis
The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.354 and the monoisotopic weight is 246.173213336 .Chemical Reactions Analysis
Levomilnacipran is metabolized via desethylation (primarily catalyzed by cytochrome P450 [CYP]3A4, minor contribution by CYP2C8, CYP2C19, CYP2D6 and CYP2J2), forming desethyl levomilnacipran, and hydroxylation, forming p-hydroxy-levomilnacipran . Both metabolites are then conjugated with glucuronides .Physical And Chemical Properties Analysis
The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.348 and the monoisotopic weight is 246.173213336 .Aplicaciones Científicas De Investigación
Pharmacology and Efficacy in Major Depressive Disorder
Levomilnacipran, a novel serotonin and norepinephrine reuptake inhibitor (SNRI), shows potential in treating major depressive disorder (MDD). Its unique pharmacological profile, with twice the potency for norepinephrine versus serotonin reuptake inhibition, distinguishes it from other SNRIs. Studies reveal its short-term efficacy in treating MDD, although further research is required to evaluate its efficacy in specific patient subgroups and compare it to other antidepressants (Mago, Mahajan, & Thase, 2014).
Metabolic Profile and Pharmacokinetics
Research on the metabolic profile of levomilnacipran in humans, monkeys, and rats following oral administration of [14C]-levomilnacipran was conducted. The studies found that unchanged levomilnacipran was the major circulating compound after dosing in all species. Notably, p-hydroxy levomilnacipran and its glucuronide were identified as metabolites, with renal excretion as the major elimination route. These findings are crucial for understanding the drug's pharmacokinetics and safety profile (Brunner et al., 2015).
Comparative Potency and Selectivity
Levomilnacipran has been shown to have greater potency for norepinephrine reuptake inhibition compared to serotonin, differentiating it from other SNRIs. This characteristic may contribute to its clinical efficacy and side effect profile. Understanding its selectivity and potency is key in evaluating its potential therapeutic applications (Auclair et al., 2013).
Implications for Norepinephrine and Serotonin Reuptake Inhibition
The pharmacokinetic parameters of levomilnacipran in healthy subjects and patients with MDD provide insights into its impact on norepinephrine and serotonin reuptake. This information is critical for understanding the drug's mechanism of action and its potential therapeutic benefits in MDD (Chen et al., 2015).
Mecanismo De Acción
Levomilnacipran is an antidepressant that binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . It potently inhibits 5-HT and NE reuptake . Levomilnacipran does not bind to any other receptors, ion channels, or transporters, including serotonergic (5HT1-7), α- and β-adrenergic, muscarinic, or histaminergic receptors and Ca2+, Na+, K+ or Cl- channels to a significant degree .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
688320-03-8 |
|---|---|
Nombre del producto |
p-Hydroxy Levomilnacipran Hydrochloride |
Fórmula molecular |
C₁₅H₂₂N₂O₂·HCl |
Peso molecular |
262.35 |
Sinónimos |
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride; CS 1714; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



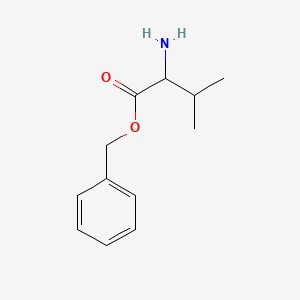

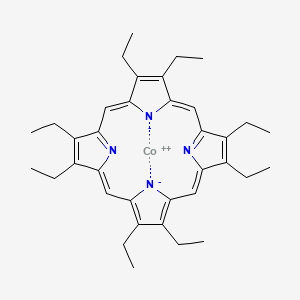
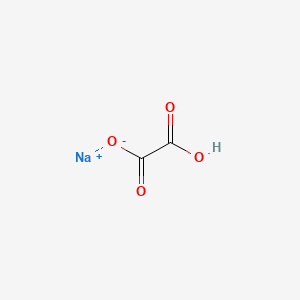
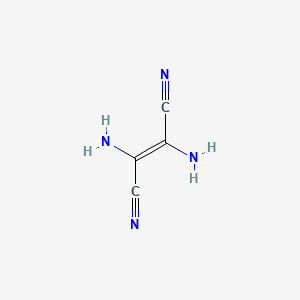
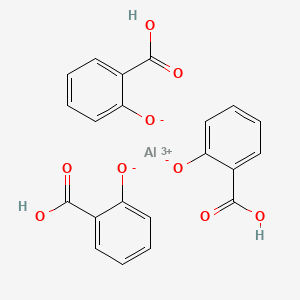
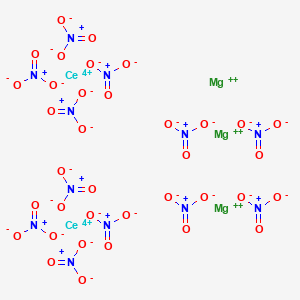

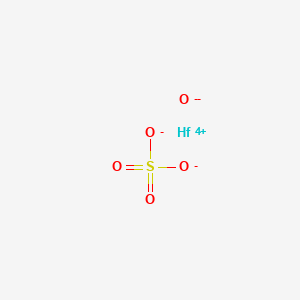

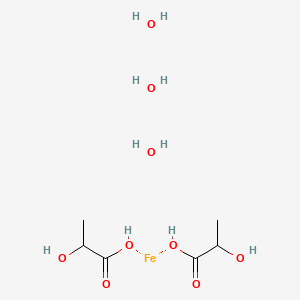
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)